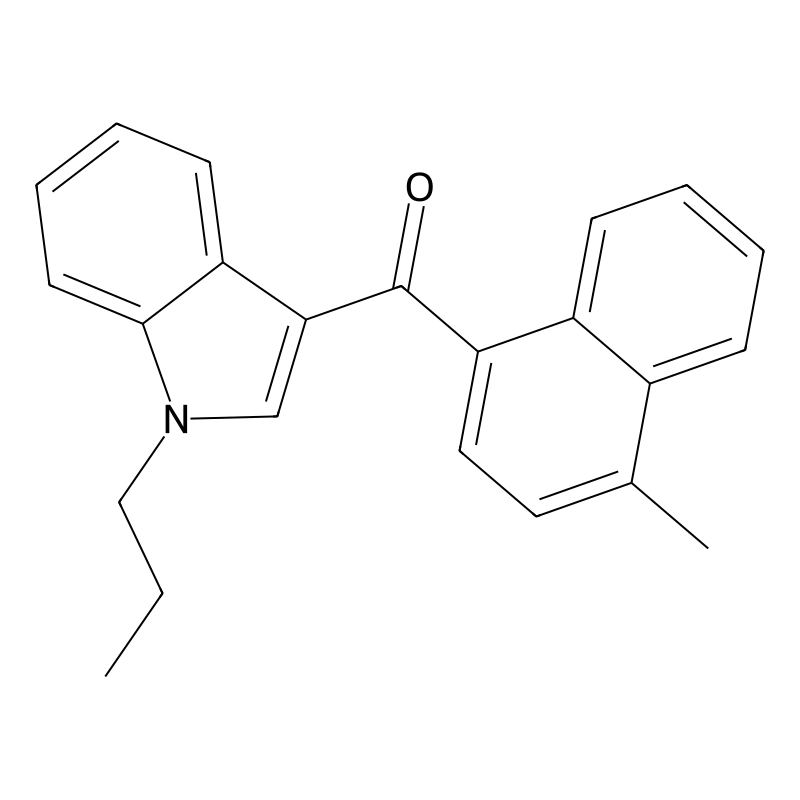Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, also known as JWH-120, is a synthetic cannabinoid compound. Its molecular formula is , and it has a molecular mass of approximately 327.42 g/mol. The compound features a complex structure that includes a naphthalene moiety and an indole derivative, which are characteristic of many synthetic cannabinoids. The melting point of this compound is reported to be between 207-208 °C .
As a synthetic cannabinoid, Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- primarily interacts with the endocannabinoid system by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. The specific reactions involving this compound often include:
- Receptor Binding: The compound binds to cannabinoid receptors in the brain and peripheral tissues, mimicking the effects of natural cannabinoids like tetrahydrocannabinol.
- Metabolism: In vivo studies indicate that this compound undergoes metabolic transformations primarily in the liver, leading to various metabolites that may also exhibit biological activity.
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has been studied for its psychoactive effects due to its high affinity for cannabinoid receptors. It is known to produce effects similar to those of delta-9-tetrahydrocannabinol, including:
- Analgesic Effects: Potential pain-relieving properties.
- Appetite Stimulation: Similar to other cannabinoids, it may increase appetite.
- Psychoactive Effects: Can induce euphoria and altered sensory perception.
Research indicates that while it may have therapeutic potential, its safety profile and long-term effects require further investigation.
The synthesis of Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves multi-step organic reactions. Common methods include:
- Formation of Indole Derivative: Starting from commercially available indole compounds.
- Naphthalene Substitution: Introducing a naphthalene moiety through electrophilic aromatic substitution.
- Final Coupling Reaction: Combining the indole derivative with the naphthalene component using coupling agents under controlled conditions to form the final product.
These methods may vary based on the desired purity and yield.
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Potential applications include:
- Pharmacological Research: Investigating its effects on pain management and appetite stimulation.
- Synthetic Cannabinoids in Drug Development: Exploring its use as a lead compound for developing new therapeutic agents targeting cannabinoid receptors.
Studies on Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- have focused on its interactions with various biological systems:
- Cannabinoid Receptor Binding Studies: These studies assess the binding affinity of the compound to CB1 and CB2 receptors compared to other cannabinoids.
- Behavioral Studies in Animal Models: Evaluating the psychoactive effects and potential therapeutic benefits through behavioral assays.
These interactions highlight both its potential therapeutic uses and risks associated with synthetic cannabinoids.
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- shares similarities with several other synthetic cannabinoids. Notable compounds for comparison include:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| JWH-015 | 155471-08-2 | Contains a different alkyl chain; exhibits distinct binding affinity. |
| JWH-018 | 209414-07-5 | More potent CB receptor agonist; commonly found in synthetic cannabis products. |
| AM2201 | 1202870-12-6 | Has a similar structure but with an additional fluorine atom; higher potency and risk profile. |
Uniqueness: Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific structural configuration that combines both naphthalene and indole components, which may influence its receptor binding characteristics and biological activity compared to other synthetic cannabinoids.
This comprehensive overview highlights the chemical properties, synthesis methods, biological activities, and potential applications of Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- while situating it within the broader context of synthetic cannabinoids. Further research is essential to fully understand its pharmacological profile and therapeutic potential.








